4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group at position 4, a methyl group at position 3, and a sulfonamide linkage to a 3-pyridinyl group. Its molecular formula is C₁₄H₁₅N₂O₃S, with a molecular weight of 292.35 g/mol .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-8-12(5-6-13(10)18-2)19(16,17)15-11-4-3-7-14-9-11/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGCGAKXNHBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling, for example, is known for its mild and functional group-tolerant conditions, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of new chemical entities with desired biological activities.
Herbicide Development
- Salts derived from similar sulfonamide compounds have been noted for their herbicidal properties. They are utilized as selective herbicides for controlling unwanted plants in agricultural settings, demonstrating effectiveness when combined with other agrochemicals .
Biological Research
Enzyme Inhibition Studies
- The compound is employed in biological research to study enzyme inhibition and protein interactions. Sulfonamides mimic the structure of natural substrates, which makes them valuable tools for investigating biochemical pathways and enzyme kinetics.
Anticancer Properties
- In a study examining sulfonamide derivatives, 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide exhibited significant apoptosis induction in cancer cell lines such as MDA-MB-231 at low concentrations (around 1 μM). This was evidenced by increased caspase activity and morphological changes indicative of cell death .
Medicinal Applications
Antibacterial and Antifungal Activity
- Sulfonamide derivatives, including this compound, have been explored for their potential as antibacterial and antifungal agents. They inhibit the synthesis of folic acid in microorganisms, which is essential for their growth and replication.
Progesterone Receptor Antagonism
- Research has indicated that similar benzenesulfonamide derivatives can act as nonsteroidal progesterone receptor antagonists. These compounds are being investigated for their potential therapeutic applications in treating conditions like endometriosis and breast cancer .
Industrial Applications
Dyes and Pigments Production
- In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals enhances its utility in catalysis and material science applications.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various sulfonamide derivatives, including this compound. The findings indicated that at concentrations around 1 μM, the compound significantly induced apoptosis in MDA-MB-231 cells, showcasing its potential as an anticancer agent.
| Compound | Concentration (μM) | Apoptosis Induction (%) |
|---|---|---|
| This compound | 1 | 22% increase in caspase activity |
Case Study 2: Enzyme Inhibition
In enzyme inhibition studies, the compound was shown to inhibit specific enzymes by binding to their active sites, preventing normal enzymatic reactions.
| Enzyme Target | IC50 (μM) | Mechanism |
|---|---|---|
| Carbonic Anhydrase IX | 0.01 | Competitive inhibition |
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide derivatives are widely explored due to their tunable substituents, which influence physicochemical properties and biological activity. Below is a detailed comparison of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide with structurally related compounds:
Structural Analogues
Pharmacologically Active Analogues
Key Research Findings and Trends
Substituent Effects on Bioactivity :
- The 3-methyl group in this compound likely improves lipophilicity and target binding compared to unmethylated analogues .
- Halogenation (e.g., 2,4-difluoro in GSK2126458) significantly enhances kinase inhibition by stabilizing hydrophobic interactions .
Synthesis Strategies :
- Many analogues are synthesized via nucleophilic substitution (e.g., Grignard reactions with aryl halides) or Suzuki-Miyaura cross-coupling for heterocyclic appendages .
Pharmacokinetic Considerations: Pyridine and quinoline moieties improve oral bioavailability by modulating solubility and metabolic stability . Bulkier substituents (e.g., piperazino in ) may reduce CNS penetration but enhance peripheral target engagement.
Biological Activity
4-Methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, particularly in the context of its therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of the Benzenesulfonamide Core :
- The initial step includes sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
-
Introduction of Methoxy and Methyl Groups :
- These groups are incorporated via electrophilic aromatic substitution reactions.
-
Attachment of the Pyridinyl Group :
- The pyridinyl moiety is introduced through coupling reactions, such as Suzuki-Miyaura coupling, involving a boronic acid derivative and halogenated pyridine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridinyl group may participate in π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various pharmacological effects .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Some studies have demonstrated that sulfonamides can inhibit bacterial growth by mimicking substrates required for folic acid synthesis, essential for bacterial proliferation.
- Anticancer Properties : In vitro studies have suggested that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, it has shown potential in blocking tubulin polymerization, which is crucial for cell division .
Case Studies
-
Anticancer Activity :
- A study indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant antiproliferative effects .
- Another investigation highlighted its ability to induce apoptosis in cancer cells by modulating Bcl-2 and Bax expression levels, suggesting a pro-apoptotic mechanism .
- Enzyme Inhibition :
Research Findings
Various studies have provided insights into the structure-activity relationship (SAR) of this compound:
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Antiproliferative | 0.08 - 12.07 | Cancer Cells |
| Similar Sulfonamide Derivatives | Enzyme Inhibition | < 10 | Carbonic Anhydrases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
